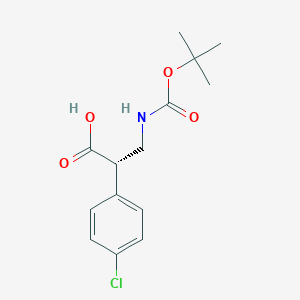

(S)-3-叔丁氧羰基氨基-2-(4-氯苯基)-丙酸

描述

The compound is a derivative of 4-chlorophenylacetic acid , which is an important intermediate in various chemical syntheses . The “tert-Butoxycarbonylamino” part suggests the presence of a tert-butoxycarbonyl protecting group , often used in organic synthesis to protect amines.

Synthesis Analysis

While specific synthesis methods for this compound are not available, one can infer potential pathways based on its structure. The 4-chlorophenylacetic acid component could potentially be synthesized from 4-chloroaniline through diazotization, reduction, and hydrolysis . The tert-butoxycarbonyl group could be introduced via a reaction with di-tert-butyl dicarbonate in the presence of a base.

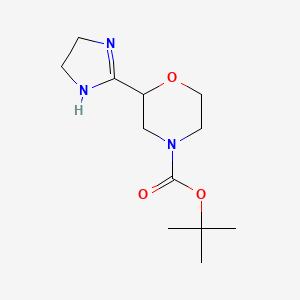

Molecular Structure Analysis

The molecular structure of this compound would likely feature a carboxylic acid group (from the 4-chlorophenylacetic acid component) and a tert-butoxycarbonyl protected amine . The “S-” prefix indicates that the compound has a specific stereochemistry, meaning it is chiral .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, carboxylic acids have higher boiling points than similar hydrocarbons due to their ability to form hydrogen bonds. The presence of the chlorine atom and the tert-butoxycarbonyl group could also influence the compound’s properties .

科学研究应用

合成和化学性质:(S)-3-(叔丁氧羰基氨基)-4-苯基丁酸因其性质和合成方法而受到研究。这项研究提供了对其合成中涉及的酮、重氮化合物、氨基甲酸酯和酰化过程的见解。该研究还强调了在炸药和金属催化反应中的潜在应用 (林德、施托伊勒和波德莱希,2003 年)。

电化学分析:研究了相关化合物的电化学性质,例如 N-叔丁氧基芳基氨基自由基,这有助于理解包括 (S)-3-叔丁氧羰基氨基-2-(4-氯苯基)-丙酸在内的类似化合物的电化学行为。这项研究对于开发新的电化学应用和材料至关重要 (三浦和村中,2006 年)。

药物应用:该化合物的衍生物用于羟乙烯二肽等位体的立体控制合成,展示了其在药物和肽开发中的潜力 (纳丁、洛佩兹、内杜韦利和托马斯,2001 年)。

试剂开发:它作为开发新型叔丁氧羰基化试剂的基础。这些试剂在各种化合物的化学合成中至关重要,强调了 (S)-3-叔丁氧羰基氨基-2-(4-氯苯基)-丙酸在合成化学中的多功能性和重要性 (斋藤、大内和高畑,2006 年)。

聚合物研究:该化合物还被用于聚合物研究中,例如分子印迹聚合物的开发,这对于色谱和分离科学中的应用至关重要 (安塞尔和莫斯巴赫,1997 年)。

化学选择性反应:对相关化合物 1-叔丁氧基-2-叔丁氧羰基-1,2-二氢异喹啉 (BBDI) 的研究证明了其作为化学选择性叔丁氧羰基化试剂的用途。这强调了该化合物在促进选择性化学反应中的潜力 (大内、斋藤、山本和高畑,2002 年)。

未来方向

属性

IUPAC Name |

(2S)-2-(4-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16-8-11(12(17)18)9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIGRQUWZTOVESX-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C1=CC=C(C=C1)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@H](C1=CC=C(C=C1)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)propanoic acid | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2995575.png)

![N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-diethoxybenzamide](/img/structure/B2995577.png)

![3-methyl-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2995587.png)

![2-{[(Tetrahydro-furan-2-ylmethyl)-amino]-methyl}-phenol](/img/structure/B2995589.png)

![5-chloro-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2995593.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2995594.png)